molecular formula C16H20N4O2 B3367116 tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1624262-00-5

tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B3367116
CAS No.: 1624262-00-5
M. Wt: 300.36 g/mol
InChI Key: INXGQAYJQJSFDY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a pyrazolo[1,5-a]pyrazine derivative featuring a tert-butyl carboxylate group and a pyridin-2-yl substituent. While direct data on this compound are unavailable in the provided evidence, its structural analogs are well-documented in medicinal chemistry as intermediates for drug discovery. Pyrazolo[1,5-a]pyrazine derivatives are valued for their versatility in synthesizing bioactive molecules, particularly in modulating enzymes like Parkin E3 ligase (see –4) .

Properties

IUPAC Name

tert-butyl 2-pyridin-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-8-9-20-12(11-19)10-14(18-20)13-6-4-5-7-17-13/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXGQAYJQJSFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C3=CC=CC=N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113483
Record name Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624262-00-5
Record name Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624262-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolopyrazine core.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazolopyrazine intermediate with a pyridine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential biological activities. It is being investigated for its role as an enzyme inhibitor, receptor modulator, and potential therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Variations

The substituents on the pyrazolo[1,5-a]pyrazine core significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Purity Key Features/Applications References
2-(4-Fluorophenyl) C₁₇H₂₀FN₃O₂ 317.36 ≥95% Aromatic electron-withdrawing group; used as a synthetic intermediate. Discontinued commercial availability.
2-(Hydroxymethyl) C₁₂H₁₉N₃O₃ 253.30 >95% Polar substituent; enhances hydrophilicity. Stored at 2–8°C. Available in various quantities (0.1–25 g).
3-Bromo-2-methyl C₁₂H₁₈BrN₃O₂ 316.19 N/A Bromo group enables cross-coupling reactions (e.g., Suzuki). Methyl substituent adds steric bulk.
(R)-6-Isopropyl-3-boronic ester C₂₁H₃₄BN₃O₄ 403.33 N/A Boronic ester for Suzuki-Miyaura coupling. Achieved 84% yield in Parkin E3 ligase modulator synthesis. Stereochemistry critical for activity.
2-Amino-4-methyl C₁₂H₂₀N₄O₂ 252.31 N/A Amino group facilitates further functionalization (e.g., amidation). Potential use in kinase inhibitor development.

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
2-(4-Fluorophenyl) N/A N/A Organic solvents Stable at RT
2-(Hydroxymethyl) N/A N/A DCM, EtOAc Requires cold storage
(R)-6-Isopropyl-3-boronic ester N/A N/A 1,4-Dioxane Air/moisture sensitive

Biological Activity

The compound tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1209487-56-8) is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C11_{11}H18_{18}N4_4O2_2
  • Molecular Weight : 238.29 g/mol

Structural Characteristics

The compound features a tert-butyl group and a pyridine moiety, contributing to its unique pharmacological properties. The presence of the dihydropyrazole structure enhances its reactivity and potential biological interactions.

Research indicates that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit various biological activities, including:

  • Antitumor Activity : Pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to tert-butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell division and proliferation. For example, certain pyrazolo compounds have been reported to selectively inhibit CDK2 and CDK9 with low IC50_{50} values, indicating their potential as therapeutic agents in cancer treatment .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various human cancer cell lines, including:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa0.36Apoptosis induction
HCT1161.8CDK inhibition
A3750.75Cell cycle arrest

These results suggest that the compound may interfere with critical cellular processes involved in tumor growth.

Case Studies

  • Study on Anticancer Properties : A study published in MDPI demonstrated that pyrazolo[3,4-b]pyridines could induce apoptosis in lung cancer cells through the activation of caspase pathways . While this study did not focus exclusively on tert-butyl 2-(pyridin-2-yl)-6,7-dihydropyrazino derivatives, it provides insights into the mechanisms by which similar compounds exert anticancer effects.
  • Kinase Inhibition Research : Another research highlighted the selective inhibition of CDK2 by a related pyrazolo compound with an IC50_{50} value of 0.36 µM . This finding underscores the potential for developing targeted therapies based on the structural features of tert-butyl 2-(pyridin-2-yl)-6,7-dihydropyrazino derivatives.

Storage Recommendations

To ensure stability and prevent degradation, it is recommended to store the compound in a dark place at temperatures between 2°C and 8°C .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepConditions (Evidence-Based)Yield Range
CyclizationDMF, K₂CO₃, 80°C ()45–60%
Boc DeprotectionTFA/DCM, rt, 2h ()85–95%
PurificationColumn chromatography (hexane/EtOAc gradient)70–80%

Q. Table 2: Stability Data for Analogous Compounds

ConditionDegradation (%)Source
25°C, 1 week15%
40°C, 72h35%
2–8°C, N₂ atmosphere<5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

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